N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJBHQBXMMPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505927 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70754-93-7 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine involves the reductive amination of pyrrolidine with formaldehyde and dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Mannich Reaction: Another method involves the Mannich reaction, where pyrrolidine reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Biological Activity
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine, also known as (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride, is a chiral amine with significant biological activity. This compound has garnered attention in medicinal chemistry due to its versatile interactions with various biological systems, particularly in relation to neurotransmitter systems and antimicrobial properties.
- Molecular Formula : C₇H₁₇ClN₂
- Molecular Weight : 164.68 g/mol
- Structure : Contains a pyrrolidine ring with a dimethylamino group, enhancing selectivity in biological activity.
The biological activity of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine is primarily attributed to its interactions with neurotransmitter receptors and enzymes:
- Neurotransmitter Interaction : Research indicates that this compound may interact with dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders and enhancing cognitive functions .
- Enzyme Inhibition : It has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, which could have implications for diabetes management.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria : Significant inhibition was observed against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : E. coli showed susceptibility as well, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for similar pyrrolidine derivatives .
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Highly Active |
| E. coli | 0.025 | Active |
| Enterococcus faecalis | Not specified | Moderate Activity |
Case Studies
- Cognitive Enhancement : A study explored the effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine on cognitive function in animal models. Results indicated improved memory retention and learning capacity, potentially through enhanced dopaminergic signaling.
- Diabetes Management : Another research focused on its role as a DPP-4 inhibitor, demonstrating that the compound effectively lowered blood glucose levels in diabetic rats, highlighting its therapeutic potential in metabolic disorders .
Research Applications
The unique structural properties of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine make it a valuable compound in various fields:
- Pharmaceutical Development : Its chiral nature allows for the synthesis of enantiomerically pure drugs with specific pharmacological profiles.
- Biochemical Research : Used as a probe to investigate biological pathways involving pyrrolidine derivatives, facilitating the understanding of enzyme mechanisms and cellular processes .
Comparison with Similar Compounds
N,N-Dimethyl-1-(3-nitrophenyl)methanamine ()
- Structure : A nitro-substituted phenyl ring replaces the pyrrolidine moiety.
- Properties : The electron-withdrawing nitro group enhances polarity, influencing binding to targets like WEE1 kinase inhibitors.
Key Structural Differences :
| Compound | Substituent | Aromaticity | Biological Role |
|---|---|---|---|
| Target compound | Pyrrolidin-2-yl | Non-aromatic | Neurological/antimicrobial |
| 3-Nitrophenyl derivative | Electron-withdrawing | Aromatic | Anticancer (WEE1 inhibition) |
| 4-Nitrophenyl derivative | Electron-withdrawing | Aromatic | Antimalarial intermediate |
Heterocyclic Analogues
Key Functional Differences :
| Compound | Heterocycle | Aromaticity | Key Activity |
|---|---|---|---|
| Target compound | Pyrrolidine | Saturated | Flexible backbone for CNS targets |
| Pyrrole derivative | Pyrrole | Aromatic | Coordination chemistry |
| Imidazo[1,2-a]pyridine | Fused imidazole-pyridine | Aromatic | Antimicrobial/COX-2 inhibition |
Saturated and Boron-Containing Analogues
N,N-Dimethyl-1-(2-dioxaborolan-phenyl)methanamine ()
- Structure : Boron-containing pinacol ester group.
- Use : Suzuki-Miyaura cross-coupling intermediate .
Research Findings and Activity Trends
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (NO₂): Enhance binding to kinase ATP pockets (e.g., WEE1 inhibitors) but may reduce cell permeability .
- Aromatic vs. Saturated Heterocycles :
Spectral Characterization Trends
Q & A
Q. How can researchers optimize the synthesis of N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine to improve yield and purity?
Methodological Answer: Synthetic optimization involves:
- Reagent Ratios : Adjusting stoichiometry of dimethylamine and formaldehyde derivatives (e.g., paraformaldehyde) to minimize side reactions. Excess dimethylamine (1.5–2 eq) improves Mannich reaction efficiency .
- Temperature Control : Maintaining 50–55°C during condensation ensures optimal reactivity while avoiding thermal degradation .
- Purification : Post-reaction neutralization (pH 8.0–8.5) followed by filtration and recrystallization in acetone yields >95% purity. Solvent choice (e.g., dichloromethane for extraction) impacts impurity removal .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. How should researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solubility Prediction : Use computational tools like ESOL (log S = -4.44) or Ali (log S = -4.15) to estimate aqueous solubility. For moderate solubility (~0.01–0.02 mg/mL), use co-solvents (e.g., DMSO ≤1% v/v) .
- Experimental Validation : Perform shake-flask assays with HPLC quantification under physiological pH (7.4) .
Advanced Research Questions
Q. How can the inhibitory activity of this compound against COX-2 be evaluated?
Methodological Answer:
- Enzyme Assays : Use chemiluminescent COX inhibitor screening kits (e.g., Cayman Chemical) to determine IC₅₀ values. Pre-incubate the compound with recombinant COX-2 (0.08–0.16 µM range typical for imidazo-thiazole analogs) .
- Selectivity Testing : Compare inhibition of COX-1 vs. COX-2 isoforms via fluorescence-based assays to confirm isoform specificity .
Q. What computational approaches are used to predict binding interactions with COX-2?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2’s active site (PDB ID: 3LN1). Focus on key residues (e.g., Arg513, Tyr355) for hydrogen bonding and hydrophobic interactions .
- Pharmacophore Mapping : Align with known inhibitors (e.g., SC-558) to validate sulfonamide/pyrrolidine pharmacophore overlap .
Q. How can metabolic stability and CYP inhibition profiles be assessed?
Methodological Answer:
- CYP Inhibition Assays : Use human liver microsomes with probe substrates (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6). Measure IC₅₀ via LC-MS/MS .
- Metabolite Identification : Incubate with NADPH-fortified microsomes; analyze metabolites using UPLC-QTOF-MS. Major pathways include N-demethylation and pyrrolidine ring oxidation .
Q. What strategies mitigate hygroscopicity and degradation during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
